Balanced vs. SERT-Selective Transporter Affinity: 071031B Superior to Venlafaxine
071031B demonstrates a balanced, high-affinity binding profile at both serotonin (SERT) and norepinephrine (NET) transporters, a critical differentiator from the SERT-selective profile of venlafaxine. 071031B displays Ki values of 2.68 nM at SERT and 1.09 nM at NET (SERT/NET ratio of 1:0.4) in rat cortical tissue [1]. In stark contrast, venlafaxine exhibits a ~30-fold preference for SERT, with a SERT Ki of 82 nM and a NET Ki of 2480 nM . This indicates 071031B is significantly more potent at NET (~2,275-fold) and also more potent at SERT (~31-fold) than venlafaxine, providing a pharmacologically balanced dual inhibition profile.
| Evidence Dimension | SERT and NET Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | SERT Ki = 2.68 nM; NET Ki = 1.09 nM; SERT/NET Ratio = 1:0.4 |
| Comparator Or Baseline | Venlafaxine: SERT Ki = 82 nM; NET Ki = 2480 nM; Selectivity Ratio ~30:1 |
| Quantified Difference | 071031B is 31x more potent at SERT and 2,275x more potent at NET than venlafaxine. 071031B is functionally balanced. |
| Conditions | Radioligand binding assay on rat cortical tissue for 071031B; commercial datasheet standard Ki for venlafaxine. |
Why This Matters
This supports procurement for research into balanced versus selective monoamine inhibition, where maximum NET engagement is hypothesized to be crucial for physical pain symptoms and efficacy.
- [1] Xue, R., et al. (2013). Antidepressant-like effects of 071031B... Eur Neuropsychopharmacol. 23(7), 728-741. View Source
